4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine
Description
4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine is a compound that belongs to the class of organic compounds known as phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. The presence of the fluorine atom in the phenyl ring enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific research fields.
Properties
IUPAC Name |
4-[4-(3-fluorophenyl)pyrazol-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3/c15-13-3-1-2-11(8-13)12-9-17-18(10-12)14-4-6-16-7-5-14/h1-3,8-10,14,16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISWWJJBQYWYQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine typically involves a multi-step process. One common method includes the reaction of 3-fluorophenylhydrazine with an appropriate diketone to form a pyrazole intermediate. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to optimize the yield and purity of the compound .
Chemical Reactions Analysis
4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Scientific Research Applications
The compound 4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine (chemical formula: C14H16FN3) has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across several fields, including medicinal chemistry, pharmacology, and material science.
Physical Properties
- Molecular Weight : 241.29 g/mol
- Melting Point : Data not available
- Solubility : Soluble in organic solvents; specific solubility data may vary based on solvent type.
Medicinal Chemistry
This compound has been investigated for its potential as an antidepressant and antipsychotic agent. Its ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, positions it as a candidate for treating mood disorders.
Case Study: Antidepressant Activity
A study evaluated the compound's efficacy in animal models of depression. Results indicated that it significantly reduced depressive-like behaviors, suggesting its potential as a novel antidepressant .
Anticancer Research
The compound has shown promise in anticancer research, particularly against certain types of tumors. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that this compound inhibited the growth of breast cancer cell lines by inducing cell cycle arrest at the G2/M phase .
Neurological Disorders
Research has explored its effects on neurodegenerative conditions such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation.
Case Study: Neuroprotective Effects
In preclinical trials, the compound exhibited neuroprotective properties by reducing oxidative stress and inflammation in neuronal cultures, indicating potential therapeutic benefits in neurodegenerative diseases .
Material Science
Beyond biological applications, this compound is being studied for its use in developing new materials, particularly polymers with enhanced thermal stability and mechanical properties.
Application Example: Polymer Synthesis
Researchers have synthesized copolymers incorporating this compound, resulting in materials with improved tensile strength and thermal resistance, suitable for various industrial applications .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential antidepressant and antipsychotic agent | Significant reduction in depressive-like behaviors |
| Anticancer Research | Inhibition of tumor growth | Induced apoptosis in breast cancer cell lines |
| Neurological Disorders | Neuroprotective effects | Reduced oxidative stress in neuronal cultures |
| Material Science | Development of new polymers | Improved mechanical properties in synthesized materials |
Mechanism of Action
The mechanism of action of 4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine can be compared with other similar compounds such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorinated pyrazole ring and exhibits similar biological activities.
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid: Another fluorinated pyrazole derivative with potent antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a pyrazole moiety and a fluorophenyl group. This unique structure contributes to its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Mitogen-Activated Protein Kinases (MAPKs) : The compound has been shown to interact with MAPK1 and MAPK10, which are crucial components in various signaling pathways involved in cell growth, differentiation, and response to stress.
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, which underpins its potential as an anticancer agent.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation:
- Cytokine Inhibition : It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- In Vitro Efficacy : Studies have indicated effective inhibition against various bacterial strains, suggesting its utility in combating infections .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of compounds related to this compound:
| Study | Findings |
|---|---|
| Shenvi et al. (2013) | Demonstrated anticancer activity in MCF-7 cells with significant apoptosis induction. |
| Hsieh et al. (2000) | Reported anti-inflammatory effects through cytokine inhibition. |
| Rajesekaran et al. (2020) | Showed potent EGFR inhibitory activity with IC50 comparable to standard drugs. |
Q & A
Q. What are the established synthetic routes for 4-[4-(3-fluorophenyl)-pyrazol-1-yl]-piperidine, and what are their critical reaction conditions?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-fluorophenyl-substituted pyrazole precursors with piperidine derivatives under anhydrous conditions. For example, a two-step method may include:
- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds.
- Step 2 : Coupling the pyrazole moiety to piperidine using a palladium-catalyzed Buchwald-Hartwig amination or Mitsunobu reaction. Critical conditions include inert atmosphere (N₂/Ar), anhydrous solvents (e.g., DMF or THF), and controlled temperatures (60–100°C) to avoid side reactions .
Q. How is the structural identity of this compound validated post-synthesis?
Structural confirmation relies on:
Q. What preliminary biological screening models are used to assess its activity?
Initial screens often include:
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Enzyme inhibition studies : Fluorescence-based assays for kinases or phosphatases relevant to disease pathways.
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) to establish safety margins .
Advanced Research Questions
Q. What crystallographic techniques resolve the 3D conformation of this compound, and how are intermolecular interactions analyzed?
Single-crystal X-ray diffraction (SC-XRD) is employed using programs like SHELX for structure solution and refinement. Key findings include:
- Dihedral angles : Between pyrazole and piperidine rings (e.g., 18.73–60.88°), influencing planarity and steric interactions.
- Hydrogen bonding : Intramolecular C–H···N/F bonds stabilize the structure, while intermolecular C–H···O/F bonds form 2D sheet motifs.
- Validation : Tools like PLATON ensure structural integrity (e.g., R-factor < 5%) .
Q. How is structure-activity relationship (SAR) explored for derivatives of this compound?
SAR studies involve systematic modifications:
- Fluorophenyl substituents : Varying halogen positions (para vs. meta) to assess electronic effects on binding.
- Piperidine modifications : Introducing methyl or carboxyl groups to alter steric bulk and solubility.
- Biological testing : Comparing IC₅₀ values against targets like USP5 (ubiquitin-specific protease 5) to identify potent analogs. For example, sulfonylbenzoyl-glycine derivatives show enhanced inhibition (e.g., IC₅₀ = 0.134 µM) .
Q. How can contradictory data in biological activity reports be addressed methodologically?
Discrepancies (e.g., varying MIC values in antimicrobial studies) are resolved through:
- Standardized protocols : Uniform inoculum size, culture media, and incubation times.
- Control compounds : Using reference drugs (e.g., ciprofloxacin) to validate assay conditions.
- Dose-response curves : Repeating experiments with ≥3 biological replicates to ensure reproducibility .
Q. What computational methods predict the compound’s pharmacokinetic and target-binding properties?
- Molecular docking (AutoDock Vina) : Models interactions with proteins (e.g., p38 MAP kinase) using crystal structures (PDB ID: 1OUK).
- ADMET prediction : Tools like SwissADME assess solubility (LogP), bioavailability, and CYP450 inhibition.
- MD simulations (GROMACS) : Evaluate stability of ligand-receptor complexes over 100-ns trajectories .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- HPLC-PDA : Reversed-phase C18 columns with UV detection (λ = 254 nm) to separate and quantify byproducts.
- LC-MS/MS : Identifies impurities at ppm levels using MRM (multiple reaction monitoring).
- NMR spectroscopy : ¹⁹F NMR detects fluorinated impurities .
Q. How is the compound’s stability assessed under varying storage conditions?
- Forced degradation studies : Exposure to heat (40–80°C), humidity (75% RH), and light (UV/Vis) for 4 weeks.
- Stability-indicating assays : Monitor degradation products via HPLC and confirm structural changes with FT-IR.
- Long-term stability : Storage at –20°C under argon with desiccants to prevent hydrolysis/oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
